HG-9-91-01

Overview

Description

HG-9-91-01 is a potent and highly selective inhibitor of salt-inducible kinases (SIKs), specifically targeting SIK1, SIK2, and SIK3 with IC50 values of 0.92 nM, 6.6 nM, and 9.6 nM, respectively . Salt-inducible kinases are a subfamily of AMP-activated protein kinases that play crucial roles in various cellular processes, including metabolism, inflammation, and cell differentiation . This compound has been extensively studied for its potential therapeutic applications, particularly in inflammatory diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HG-9-91-01 involves multiple steps, starting with the preparation of key intermediates. The compound is typically synthesized through a series of reactions, including amination, coupling, and cyclization . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually produced in batch reactors, and the final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: HG-9-91-01 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: this compound can be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound .

Scientific Research Applications

HG-9-91-01 has a wide range of scientific research applications, including:

Mechanism of Action

HG-9-91-01 exerts its effects by inhibiting the activity of salt-inducible kinases. The compound binds to the ATP-binding site of the kinases, preventing their phosphorylation and subsequent activation . This inhibition leads to the modulation of various downstream signaling pathways, including the cAMP response element-binding protein (CREB)-regulated transcription coactivator pathway . By inhibiting salt-inducible kinases, this compound can reduce inflammation, promote cell differentiation, and regulate metabolic processes .

Comparison with Similar Compounds

YKL-05-099: Another inhibitor of salt-inducible kinases with IC50 values of 10 nM and 30 nM for SIK1 and SIK3, respectively.

WH-4-025: A salt-inducible kinase inhibitor with similar potency and selectivity.

Uniqueness: HG-9-91-01 is unique due to its high selectivity and potency against salt-inducible kinases. It exhibits over 100-fold greater potency against SIKs compared to AMP-activated protein kinases in cell-free assays . This high selectivity makes this compound a valuable tool for studying the specific roles of salt-inducible kinases in various biological processes and for developing targeted therapies .

Biological Activity

HG-9-91-01 is a selective inhibitor of salt-inducible kinases (SIKs), specifically targeting SIK1, SIK2, and SIK3. This compound has garnered attention for its potential therapeutic applications in modulating immune responses and inflammatory conditions. Research indicates that this compound functions by inhibiting the phosphorylation of various substrates involved in inflammatory signaling pathways, thereby promoting an anti-inflammatory phenotype in activated immune cells.

This compound inhibits SIK activity, which plays a crucial role in regulating cytokine production. By blocking SIKs, this compound enhances the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, while simultaneously reducing pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). This dual action suggests that this compound may be beneficial in treating conditions characterized by excessive inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it is over 99% serum-bound but is rapidly degraded by liver microsomes, with a half-life of approximately 11 minutes. This rapid degradation limits its direct use in vivo without further modification to enhance its stability and bioavailability .

Anti-inflammatory Effects

- In Vivo Studies : A study demonstrated that treatment with this compound significantly increased IL-10 levels in mice subjected to lipopolysaccharide (LPS) stimulation, while concurrently decreasing TNFα levels. The effects were dose-dependent, indicating that even low doses could elicit a significant anti-inflammatory response .

- Colitis Model : In a murine model of experimental colitis, this compound was shown to promote IL-10 expression in colonic macrophages and attenuate colitis symptoms. The compound effectively reduced the severity of inflammation and promoted healing in the intestinal lining .

- Osteoclast Differentiation : Another study revealed that this compound inhibited RANKL-induced osteoclast differentiation by downregulating key transcription factors such as c-Fos and NFATc1. This suggests potential applications in bone-related diseases where osteoclast activity is detrimental .

Summary of Findings

The following table summarizes the key biological activities and findings related to this compound:

Properties

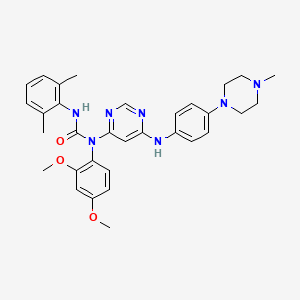

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37N7O3/c1-22-7-6-8-23(2)31(22)36-32(40)39(27-14-13-26(41-4)19-28(27)42-5)30-20-29(33-21-34-30)35-24-9-11-25(12-10-24)38-17-15-37(3)16-18-38/h6-14,19-21H,15-18H2,1-5H3,(H,36,40)(H,33,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUHRKLITDJEHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)N(C2=C(C=C(C=C2)OC)OC)C3=NC=NC(=C3)NC4=CC=C(C=C4)N5CCN(CC5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025699 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1456858-58-4 | |

| Record name | 1-(2,4-Dimethoxyphenyl)-3-(2,6-dimethylphenyl)-1-[6-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.